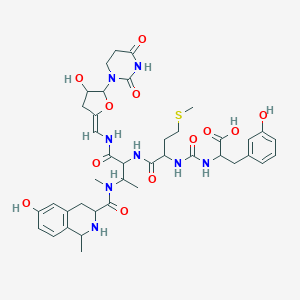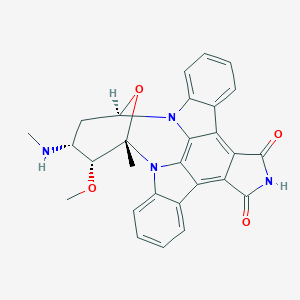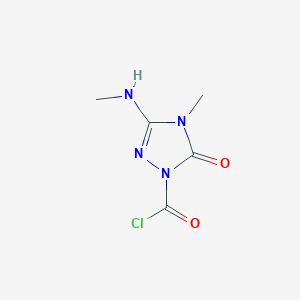
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as MMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMTCC is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. In
Aplicaciones Científicas De Investigación
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as an antitumor agent. Studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment. In material science, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a building block for the synthesis of novel materials. In agriculture, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a fungicide and herbicide.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. In terms of physiological effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an antitumor agent. However, one limitation of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to develop as a drug.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One direction is to further explore its potential as an antitumor agent. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
Métodos De Síntesis
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-3-nitro-5-oxo-4,5-dihydro-1H-1,2,4-triazole with methylamine to form 4-methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with phosgene to form the final product, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
Propiedades
Número CAS |
132534-73-7 |
|---|---|
Nombre del producto |
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Fórmula molecular |
C5H7ClN4O2 |
Peso molecular |
190.59 g/mol |
Nombre IUPAC |
4-methyl-3-(methylamino)-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2/c1-7-4-8-10(3(6)11)5(12)9(4)2/h1-2H3,(H,7,8) |
Clave InChI |
YDAXAZCMYSTAOE-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
SMILES canónico |
CNC1=NN(C(=O)N1C)C(=O)Cl |
Sinónimos |
1H-1,2,4-Triazole-1-carbonylchloride,4,5-dihydro-4-methyl-3-(methylamino)-5-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




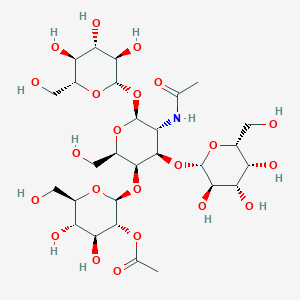
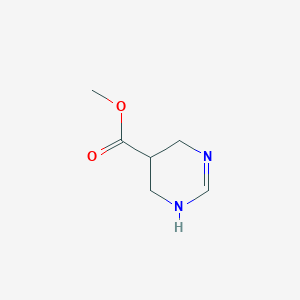
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

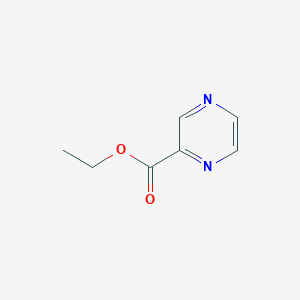

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
